molecular formula C9H13N3O2 B2556602 (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354000-76-2

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2556602
CAS RN: 1354000-76-2
M. Wt: 195.222
InChI Key: SRRBFBVDEVTJOA-ZETCQYMHSA-N
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Description

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a pyrrolidine derivative, which has a pyrimidine ring attached to it. The chemical formula of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is C10H14N2O2, and its molecular weight is 198.23 g/mol.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth. It has also been studied for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol in lab experiments include its potential as a chiral building block in the synthesis of pharmaceuticals and its antitumor properties. However, its limitations include its high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. One direction is to further investigate its potential as a chiral building block in the synthesis of pharmaceuticals. Another direction is to study its mechanism of action in more detail to better understand its antitumor properties. Additionally, further research is needed to explore its potential use as an anti-inflammatory agent and its other potential applications in various scientific research fields.

Synthesis Methods

The synthesis of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves the reaction of pyrrolidine with 4-amino-6-methoxypyrimidine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained as a white crystalline solid after purification.

Scientific Research Applications

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has potential applications in various scientific research fields. It has been studied extensively for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals.

properties

IUPAC Name

(3S)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

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